molecular formula C19H18F2N2O2S B2970634 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1448070-40-3

2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2970634
CAS No.: 1448070-40-3
M. Wt: 376.42
InChI Key: SQSFAMJSEYKYLF-UHFFFAOYSA-N
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Description

2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the difluoromethyl group and the sulfanyl linkage adds unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene precursors such as difluoromethyl phenyl sulfone.

    Formation of the Benzamide Linkage: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline and benzamide moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It can be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The difluoromethyl group can enhance binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(difluoromethyl)sulfanyl]-N-[1-(furan-2-yl)ethyl]aniline
  • **2-[(difluoromethyl)sulfanyl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]aniline

Uniqueness

Compared to similar compounds, 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a unique combination of a quinoline core and a benzamide linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-2-23-15-9-8-13(11-12(15)7-10-17(23)24)22-18(25)14-5-3-4-6-16(14)26-19(20)21/h3-6,8-9,11,19H,2,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFAMJSEYKYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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